molecular formula C7H6ClNO B12959541 2-(5-Chloropyridin-3-yl)acetaldehyde

2-(5-Chloropyridin-3-yl)acetaldehyde

Cat. No.: B12959541
M. Wt: 155.58 g/mol
InChI Key: WDUCENIFMIDNGS-UHFFFAOYSA-N
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Description

2-(5-Chloropyridin-3-yl)acetaldehyde is a pyridine derivative featuring a chloro-substituted aromatic ring at the 5-position and an acetaldehyde functional group at the 3-position. Its molecular formula is C₇H₆ClNO, with a molecular weight of 155.58 g/mol. The compound’s structure combines the electron-withdrawing effects of the chlorine atom with the reactivity of the aldehyde group, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals . Its pyridine core enables π-π stacking interactions, while the aldehyde group facilitates nucleophilic additions, condensations, and cross-coupling reactions.

Properties

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

IUPAC Name

2-(5-chloropyridin-3-yl)acetaldehyde

InChI

InChI=1S/C7H6ClNO/c8-7-3-6(1-2-10)4-9-5-7/h2-5H,1H2

InChI Key

WDUCENIFMIDNGS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Cl)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloropyridin-3-yl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 5-chloropyridine-3-carboxylic acid with a reducing agent such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol, which is then oxidized to the aldehyde using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of 5-chloropyridine-3-carboxylic acid followed by controlled oxidation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyridin-3-yl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

2-(5-Chloropyridin-3-yl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Chloropyridin-3-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The chlorine atom on the pyridine ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related pyridine derivatives and their key differences from 2-(5-Chloropyridin-3-yl)acetaldehyde, based on similarity metrics and functional group variations:

Compound Name (CAS No.) Similarity Score Key Structural Differences Functional Implications
5-Chloro-2-methyl-3-pyridinecarboxylic acid (1092286-30-0) 0.86 Carboxylic acid replaces acetaldehyde; methyl group at 2-position Enhanced acidity; potential for salt formation or coordination chemistry
2-(4-Chloropyridin-2-yl)acetic acid hydrochloride (1688656-71-4) 0.85 Chlorine at 4-position; acetic acid hydrochloride substituent Altered regiochemistry affects electronic properties; hydrochloride improves solubility
5-Chloro-3-methylpyridine-2-carboxylic acid (886365-46-4) 0.80 Methyl and carboxylic acid groups at 2- and 3-positions Steric hindrance from methyl group may reduce reactivity; carboxylic acid enables conjugation
2-(5-Methylpyridin-2-yl)acetic acid (848093-05-0) 0.78 Methyl group at 5-position; acetic acid substituent Electron-donating methyl group modifies ring electronics; acetic acid enhances hydrogen-bonding capacity

Pharmacological Relevance

Patent literature highlights 2-(5-chloropyridin-3-yl) derivatives as intermediates in kinase inhibitors and antimicrobial agents. For instance, 2-(5-chloropyridin-3-yl)-7-[(3S)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one (from ) demonstrates the utility of the chloro-pyridine scaffold in designing bioactive molecules with improved selectivity .

Notes on Research Limitations

Data Gaps: Limited published data exist on the physicochemical properties (e.g., logP, pKa) of this compound, necessitating experimental characterization.

Synthetic Challenges : The aldehyde group’s sensitivity to oxidation and polymerization under ambient conditions may complicate storage and handling.

Biological Activity : While structural analogues are pharmacologically active, direct evidence for the target compound’s bioactivity remains speculative without targeted assays .

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